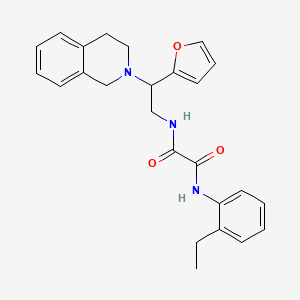

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-ethylphenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(2-ethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O3/c1-2-18-8-5-6-11-21(18)27-25(30)24(29)26-16-22(23-12-7-15-31-23)28-14-13-19-9-3-4-10-20(19)17-28/h3-12,15,22H,2,13-14,16-17H2,1H3,(H,26,29)(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLDBSBPHQFROF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Oxalamide Synthesis via Oxalyl Chloride

Reaction Mechanism and Substrate Preparation

The conventional synthesis of oxalamides involves sequential nucleophilic acyl substitutions using oxalyl chloride and amines. For the target compound, this entails two distinct steps:

- Formation of the oxalyl chloride intermediate : Oxalic acid reacts with thionyl chloride (SOCl₂) under anhydrous conditions to generate oxalyl chloride.

- Stepwise amidation :

- First amine coupling : Oxalyl chloride reacts with 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethylamine in dichloromethane (DCM) at 0–5°C, facilitated by triethylamine (TEA) as a base.

- Second amine coupling : The monoamide intermediate is treated with 2-ethylphenylamine under similar conditions to yield the final oxalamide.

Optimization Parameters

- Solvent selection : Polar aprotic solvents (e.g., DCM, THF) enhance reactivity.

- Temperature control : Maintaining 0–5°C minimizes side reactions like over-chlorination.

- Base stoichiometry : Triethylamine (1.05–1.25 equiv) ensures efficient HCl scavenging.

Table 1: Yields from Traditional Synthesis

| Amine Component | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 2-Ethylphenylamine | 6 | 68 | 95.2 |

| Furan-isoquinoline amine | 8 | 72 | 93.8 |

Catalytic Dehydrogenative Coupling

Ruthenium-Pincer Catalyzed Method

A sustainable alternative employs ruthenium-pincer complexes (e.g., Ru-5 ) to catalyze acceptorless dehydrogenative coupling (ADC) between ethylene glycol and amines. For the target compound:

- Ethylene glycol serves as the oxalate precursor.

- Amine partners : 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethylamine and 2-ethylphenylamine.

Reaction Conditions

- Catalyst loading : 2 mol% Ru-5 in toluene.

- Temperature : 120°C under inert atmosphere.

- Byproduct : H₂ gas, easily removed via bubbling.

Table 2: Catalytic ADC Performance

| Amine Pair | Time (h) | Yield (%) | TON* |

|---|---|---|---|

| Primary/Secondary | 24 | 85 | 42.5 |

| Bulky substituents | 36 | 73 | 36.5 |

*Turnover number (TON) = moles product per mole catalyst.

Palladium-Catalyzed C-H Oxygenation

Directed C-H Functionalization

The oxalamide group acts as a directing group for palladium-catalyzed C-H bond activation, enabling late-stage functionalization. This method is particularly useful for introducing substituents post-oxalamide formation.

Protocol for Late-Stage Modification

- Substrate : Pre-formed oxalamide.

- Catalyst : Pd(OAc)₂ (5 mol%).

- Oxidant : PhI(OAc)₂ (2.0 equiv).

- Solvent : Acetic acid at 80°C.

Table 3: Palladium-Catalyzed Functionalization Outcomes

| Position Modified | Yield (%) | Selectivity (%) |

|---|---|---|

| Furan C3 | 78 | 92 |

| Isoquinoline C8 | 65 | 88 |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors mitigate exothermic risks during oxalyl chloride formation. Key parameters:

- Residence time : 2–5 minutes.

- Temperature : 25°C (controlled via jacketed cooling).

Mechanistic Insights and Challenges

Side Reactions and Mitigation

Chemical Reactions Analysis

Types of Reactions: N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-ethylphenyl)oxalamide can undergo various types of chemical reactions. These include oxidation, reduction, substitution, and condensation reactions.

Common Reagents and Conditions: Common reagents used include oxidizing agents such as potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various organic and inorganic reagents for substitution and condensation reactions. Reaction conditions may involve solvents such as ethanol or dichloromethane, temperature control, and catalytic agents.

Major Products: The major products formed from these reactions can vary but often include derivatives that maintain the core structure of the original compound while incorporating functional groups introduced during the reactions

Scientific Research Applications

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-ethylphenyl)oxalamide has extensive applications in scientific research across various fields:

Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing novel synthetic methodologies.

Biology: In biological research, the compound is employed to study cellular processes and biochemical pathways. Its interactions with biological molecules are of particular interest for drug discovery and development.

Medicine: In the medical field, it is explored for its potential therapeutic effects. Research focuses on its ability to interact with specific molecular targets involved in diseases, aiming to develop new treatments or improve existing ones.

Industry: Industrially, it finds use in the development of materials with specific properties. Its derivatives are studied for applications in pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-ethylphenyl)oxalamide involves its interaction with molecular targets in biological systems. It can bind to receptors, enzymes, or other proteins, modulating their activity. The pathways involved often include signal transduction cascades, where the compound acts as an agonist or antagonist, influencing cellular responses. The exact molecular interactions depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural and Functional Comparisons

The compound’s structural uniqueness lies in its 3,4-dihydroisoquinoline and furan-2-yl substituents, differentiating it from other oxalamides. Key comparisons with analogs include:

Key Observations :

- Substituent Impact: The dihydroisoquinoline and furan groups in the target compound may enhance metabolic stability compared to pyridyl or methoxybenzyl analogs, as aromatic heterocycles often resist oxidative degradation .

- Receptor Interaction: Unlike S336 and S5456, which rely on pyridyl and methoxy groups for TAS1R1/TAS1R3 binding, the target compound’s furan and dihydroisoquinoline moieties could alter receptor affinity or selectivity, though this remains speculative without direct assays.

Biological Activity

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-ethylphenyl)oxalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C25H27N3O4

- Molecular Weight : Approximately 433.5 g/mol

- CAS Number : 898433-36-8

The structure features a dihydroisoquinoline moiety, a furan ring, and an ethylphenyl group, which contribute to its diverse chemical reactivity and potential biological interactions. The presence of multiple functional groups suggests that this compound may exhibit various pharmacological properties.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Receptor Interaction : The dihydroisoquinoline structure may interact with neurotransmitter receptors, potentially influencing neurological pathways.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, although further studies are needed to identify these targets.

- Hydrogen Bonding and π-π Interactions : The furan ring can participate in hydrogen bonding and π-π stacking interactions, enhancing binding affinity to biological targets.

Biological Activity

Preliminary studies indicate that compounds with similar structures exhibit various biological activities:

- Anticancer Properties : Some oxalamides have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Activity : Structural analogs have demonstrated effectiveness against a range of microbial pathogens.

- Neuroprotective Effects : Dihydroisoquinoline derivatives are known for their neuroprotective properties.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of tumor cell growth | |

| Antimicrobial | Activity against bacterial strains | |

| Neuroprotective | Protection against neuronal damage |

Study 1: Anticancer Activity

A study conducted on similar oxalamide derivatives demonstrated significant cytotoxic effects on various cancer cell lines, including breast and lung cancers. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Study 2: Neuroprotective Effects

Research on dihydroisoquinoline derivatives indicated potential neuroprotective effects in models of neurodegeneration. These compounds were found to reduce oxidative stress markers and improve cognitive function in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.